

Biological and chemical reactivity of (6-Aminohexyl)carbamic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Aminohexyl)carbamic acid

Cat. No.: B089506

[Get Quote](#)

An In-depth Technical Guide to the Biological and Chemical Reactivity of (6-Aminohexyl)carbamic acid

Introduction

(6-Aminohexyl)carbamic acid, also known by synonyms such as Hexamethylenediamine carbamate, is a bifunctional organic compound that serves as a crucial building block and intermediate in various scientific and industrial fields.[1][2][3] Its structure, featuring a linear six-carbon chain terminating in a primary amine ($-NH_2$) at one end and a carbamic acid ($-NHCOOH$) at the other, provides a unique combination of reactive sites.[1] This dual functionality makes it a versatile molecule in organic synthesis, material science, and particularly in the development of pharmaceuticals and bioconjugates.[1][2] This guide provides a detailed examination of its physicochemical properties, chemical synthesis and reactivity, and its applications in biological contexts, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(6-Aminohexyl)carbamic acid is a white solid compound with well-defined physical properties.[1][4] Its significant water solubility is a key characteristic, facilitating its use in various aqueous reaction conditions.[1][5] A summary of its key quantitative data is presented below.

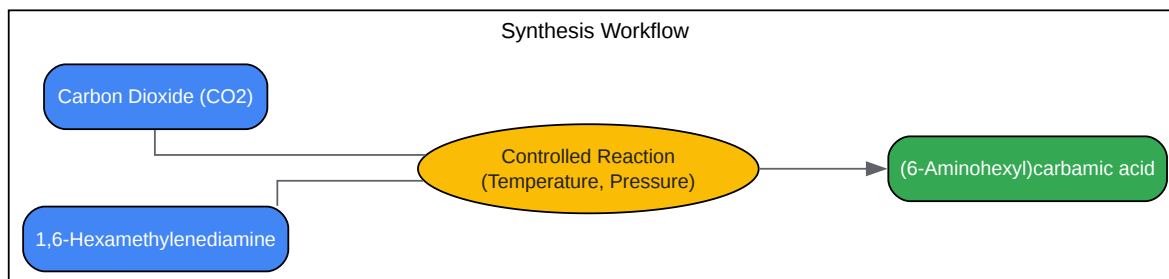
Property	Value	Reference
CAS Number	143-06-6	[3][5]
Molecular Formula	C ₇ H ₁₆ N ₂ O ₂	[1][3][5]
Molecular Weight	160.21 g/mol	[1][3][5]
Melting Point	154-158 °C	[1][3][5]
Boiling Point	159.19 °C (at 101,325 Pa)	[1][5]
Water Solubility	128.65 g/L (at 25 °C)	[1][5][6]
Density	~1.06 g/cm ³ (Predicted)	[5][7]
LogP	1.86430	[4][7]

Chemical Reactivity and Synthesis

The reactivity of **(6-Aminohexyl)carbamic acid** is dominated by its two functional groups: the nucleophilic primary amine and the carboxylic acid-like carbamic acid group. This allows it to participate in a wide range of chemical transformations.

Synthesis Methods

The compound is primarily synthesized through the direct reaction of 1,6-Hexamethylenediamine with carbon dioxide.[2][6] This process is typically conducted under controlled temperature and pressure to favor the formation of the carbamate.[2] Other reported methods include the controlled carbamoylation of hexamethylenediamine or the hydrolysis of corresponding carbamate esters.[1][2]



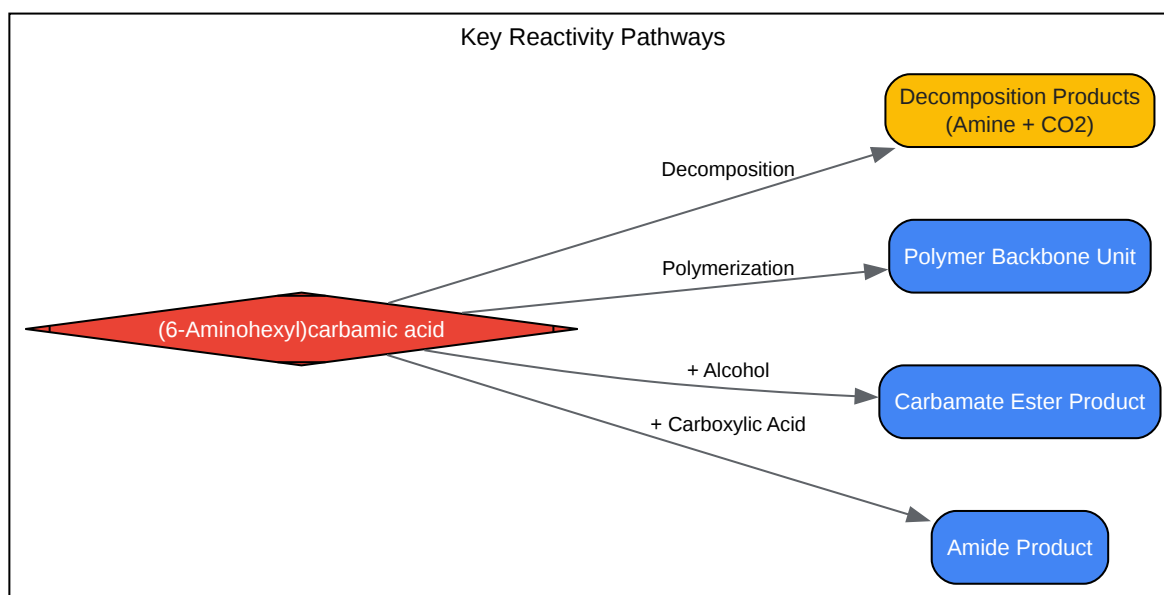
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(6-Aminoethyl)carbamic acid**.

Key Chemical Reactions

The bifunctional nature of the molecule allows for several key reactions relevant to synthesis and drug development:

- **Amide Bond Formation:** The terminal amino group is a potent nucleophile that readily reacts with carboxylic acids or their activated derivatives (e.g., NHS esters) to form stable amide bonds.^[1] This is the primary reaction used in its role as a linker.
- **Esterification:** The carbamic acid group can react with alcohols to form carbamate esters, which can alter the molecule's solubility and reactivity profile.^{[1][2]}
- **Polymerization:** Both functional groups can participate in polymerization reactions. It is used as a building block for materials like polyurethanes.^{[1][2]}
- **Decomposition:** Like other carbamic acids, it can be unstable under certain conditions and may decompose to the parent amine (hexamethylenediamine) and carbon dioxide.^[1]



[Click to download full resolution via product page](#)

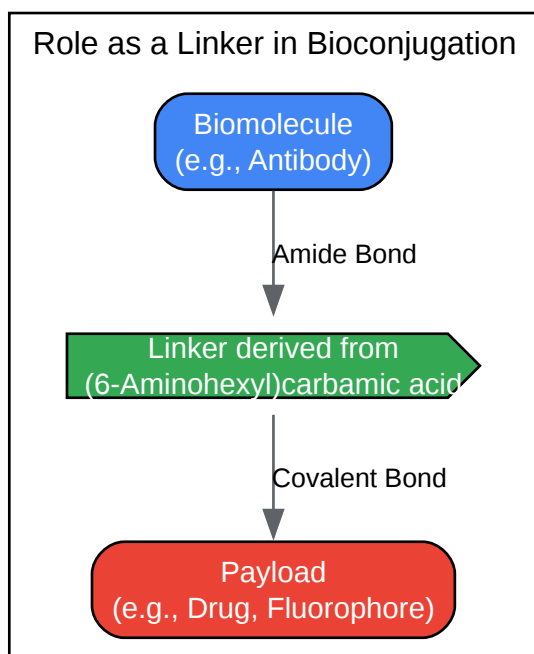
Caption: Chemical reactivity pathways of **(6-Aminohexyl)carbamic acid**.

Biological Reactivity and Applications

While the compound itself is primarily an intermediate, its structure is highly relevant in biological applications, especially in bioconjugation and as a structural motif in drug design.

Role in Bioconjugation

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. **(6-Aminohexyl)carbamic acid** and its parent amine are foundational as linkers.^[1] The hexyl chain provides a flexible, stable, non-cleavable spacer, while the terminal amine serves as a reactive handle for attachment to proteins, antibodies, or other biomolecules.^[8] This is critical in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to an antibody via a linker to ensure targeted delivery.^[8]



[Click to download full resolution via product page](#)

Caption: Use of **(6-Aminohexyl)carbamic acid** derivative as a bioconjugate linker.

Relevance in Drug Development

The carbamate functional group is a common feature in medicinal chemistry. It is often used as a stable surrogate for a peptide bond and can improve a molecule's ability to permeate cell membranes.[9] Carbamates are present in numerous approved therapeutic agents and are also employed in prodrug design to enhance stability and control drug release.[9] As an intermediate, **(6-Aminohexyl)carbamic acid** provides a scaffold that can be leveraged to synthesize new chemical entities with potential biological activity.[2][4]

Toxicological Profile of Carbamates

It is important to note that the carbamate class of chemicals includes potent neurotoxins that act by inhibiting acetylcholinesterase (AChE).[10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing symptoms ranging from excessive salivation to muscle spasms and, in severe cases, death.[10] While this is a well-established mechanism for many carbamate-based pesticides, the specific toxicological profile of **(6-**

Aminohexyl)carbamic acid is not detailed in the available literature. However, as with any reactive chemical, appropriate safety precautions are essential during handling.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of **(6-Aminohexyl)carbamic acid**, designed for a laboratory setting.

Protocol for Synthesis of (6-Aminohexyl)carbamic acid

This protocol is a generalized procedure based on the reaction of 1,6-Hexamethylenediamine with carbon dioxide.

- Materials: 1,6-Hexamethylenediamine, Carbon Dioxide (gas or solid/dry ice), suitable solvent (e.g., ethanol or water), reaction vessel capable of being pressurized.
- Procedure:
 - Dissolve a known molar quantity of 1,6-Hexamethylenediamine in the chosen solvent within the reaction vessel.
 - Cool the solution (e.g., using an ice bath) to control the exothermic reaction.
 - Slowly introduce a molar excess of carbon dioxide into the vessel. If using dry ice, add it in small portions. If using gas, bubble it through the solution or pressurize the vessel.
 - Seal the vessel and allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours to ensure complete reaction.
 - The product, being a salt, will often precipitate from the solution.
 - Collect the solid product by filtration.
 - Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted diamine.
 - Dry the final product under vacuum.

- Characterize the product using standard techniques (e.g., NMR, IR spectroscopy, melting point) to confirm identity and purity.

Protocol for Amide Bond Formation (Bioconjugation)

This protocol describes a general method for conjugating **(6-Aminohexyl)carbamic acid** to a protein with available carboxyl groups using EDC/NHS chemistry.

- Materials: **(6-Aminohexyl)carbamic acid**, target protein (with exposed carboxyl groups), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), reaction buffer (e.g., MES buffer, pH 6.0), desalting column.
- Procedure:
 - Dissolve the target protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
 - Prepare stock solutions of EDC and NHS in the same buffer or water.
 - Add a 10-fold molar excess of EDC and NHS to the protein solution to activate the carboxyl groups. Allow this reaction to proceed for 15 minutes at room temperature.
 - Prepare a solution of **(6-Aminohexyl)carbamic acid** in the reaction buffer.
 - Add a 50- to 100-fold molar excess of the **(6-Aminohexyl)carbamic acid** solution to the activated protein mixture.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with gentle mixing.
 - Quench the reaction by adding a small molecule amine (e.g., hydroxylamine) if necessary.
 - Remove excess, unreacted **(6-Aminohexyl)carbamic acid** and coupling reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
 - Analyze the resulting conjugate using techniques like SDS-PAGE or mass spectrometry to confirm successful conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (6-Aminohexyl)carbamic acid | 143-06-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. Page loading... [guidechem.com]
- 5. (6-Aminohexyl)carbamic acid CAS#: 143-06-6 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. (6-Aminohexyl)carbamic acid | CAS#:143-06-6 | Chemsrce [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbamic Acid | CH₃NO₂ | CID 277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological and chemical reactivity of (6-Aminohexyl)carbamic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089506#biological-and-chemical-reactivity-of-6-aminohexyl-carbamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com